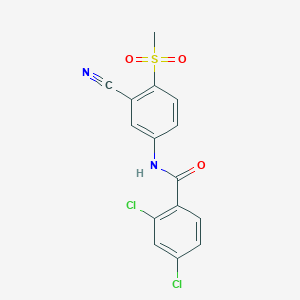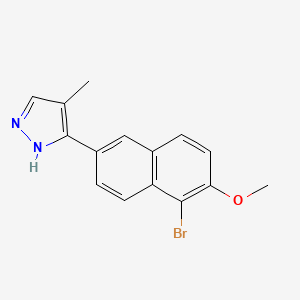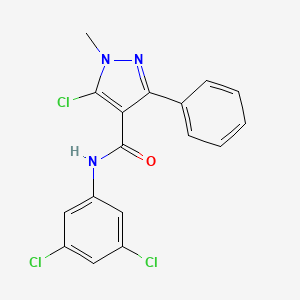
2,4-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of Bruton's Tyrosine Kinase
- Application : The compound has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), an enzyme involved in the signaling pathway of B cells. This application is significant for research into immune disorders and certain types of cancer (Ghosh et al., 2000).
Synthesis of Antibiotic and Antibacterial Drugs
- Application : The compound's derivatives have been studied for their potential in synthesizing new antibiotic and antibacterial drugs, indicating its importance in medicinal chemistry and drug discovery (Ahmed, 2007).
Inhibitor of the Hedgehog Signaling Pathway
- Application : The compound, specifically a variant named GDC-0449 (vismodegib), acts as an inhibitor of the Hedgehog signaling pathway. This pathway is vital for cell growth and differentiation, making the compound relevant in cancer research (Yue et al., 2011).
Cytotoxic Activity Against Cancer Cells
- Application : Derivatives of this compound have shown significant cytotoxic activity against various human cancer cell lines. This highlights its potential use in developing new cancer therapies (Ravichandiran et al., 2019).
Development of Antimicrobial Agents
- Application : The compound's derivatives have demonstrated significant anti-pathogenic activity, particularly against strains known for biofilm growth. This opens avenues for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Cardiac Electrophysiological Activity
- Application : N-substituted imidazolylbenzamides, related to this compound, have shown potential as selective class III agents, impacting cardiac electrophysiological activity. This is particularly relevant for the treatment of arrhythmias (Morgan et al., 1990).
Chemical Synthesis and Structural Analysis
- Application : This compound and its derivatives are used in chemical synthesis and structural analysis, offering insights into molecular interactions and bonding patterns, which are fundamental for developing new materials and drugs (Cremlyn et al., 1989).
Photosensitized Oxidation Research
- Application : The compound is involved in studies of photosensitized oxidation, specifically in the context of alkyl phenyl sulfoxides. This research is significant in understanding photochemical processes, which have implications in fields like phototherapy and solar energy conversion (Baciocchi et al., 2008).
Development of New Heterocyclic Compounds
- Application : Utilized for the synthesis of various heterocyclic compounds, the compound aids in creating new molecules with potential pharmaceutical applications. This aspect is crucial for expanding the repertoire of available drugs, especially in targeting diseases with limited treatment options (Hassan et al., 2005).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c1-23(21,22)14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGKGRXEIADYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(13R,17S)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone](/img/structure/B3035325.png)
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)

![5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035329.png)
![5-[(2-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3035330.png)

![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035333.png)
![1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3035334.png)
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3035336.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035338.png)
![4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035340.png)
![5-Chloro-4-[(2,5-dichlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B3035343.png)

